molecular formula C4H7ClO2 B3053483 Chloromethyl propionate CAS No. 5402-53-9

Chloromethyl propionate

Cat. No.: B3053483
CAS No.: 5402-53-9
M. Wt: 122.55 g/mol
InChI Key: BTBBPNVBJSIADI-UHFFFAOYSA-N
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Description

Chloromethyl propionate is an organic compound with the molecular formula C4H7ClO2. It is an ester derived from propionic acid and chloromethanol. This compound is known for its utility in various chemical reactions and industrial applications due to its reactive chloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl propionate can be synthesized through the esterification of propionic acid with chloromethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting propionic acid with chloromethanol in the presence of a strong acid catalyst. The reaction mixture is heated to promote esterification, and the product is then purified through distillation to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl propionate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form propionic acid and chloromethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are commonly used.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Substituted esters or ethers.

    Hydrolysis: Propionic acid and chloromethanol.

    Oxidation: Propionic acid or corresponding aldehydes.

Scientific Research Applications

Chloromethyl propionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.

    Industry: this compound is used in the production of polymers and resins, where it acts as a cross-linking agent.

Mechanism of Action

The mechanism of action of chloromethyl propionate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. The ester linkage in the compound can also be hydrolyzed under acidic or basic conditions, leading to the formation of propionic acid and chloromethanol.

Comparison with Similar Compounds

    Methyl Propionate: An ester with a similar structure but lacks the chloromethyl group.

    Ethyl Propionate: Another ester with a similar structure but with an ethyl group instead of a chloromethyl group.

    Chloromethyl Acetate: Similar to chloromethyl propionate but derived from acetic acid instead of propionic acid.

Uniqueness: this compound is unique due to its chloromethyl group, which imparts higher reactivity compared to other esters like methyl propionate and ethyl propionate. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

chloromethyl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-4(6)7-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBBPNVBJSIADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968846
Record name Chloromethyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5402-53-9
Record name NSC5134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloromethyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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